An In-depth Technical Guide to the Chemical and Physical Properties of Pentadecan-8-ol
An In-depth Technical Guide to the Chemical and Physical Properties of Pentadecan-8-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of Pentadecan-8-ol (CAS No: 1653-35-6). The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and logical relationships pertinent to its utility.
Chemical Identity and Structure
Pentadecan-8-ol is a secondary fatty alcohol characterized by a 15-carbon chain with a hydroxyl group located at the eighth carbon position.[1][2] This structure imparts an amphiphilic nature to the molecule, with a long, nonpolar hydrocarbon tail and a polar hydroxyl head, which dictates many of its physical and biological properties.[1] It is also recognized as a plant metabolite.[2]
| Identifier | Value | Source(s) |
| IUPAC Name | pentadecan-8-ol | [2] |
| CAS Number | 1653-35-6 | [2][3][4] |
| Molecular Formula | C₁₅H₃₂O | [1][2][4][5] |
| Molecular Weight | 228.41 g/mol | [1][2][3] |
| Synonyms | 8-Pentadecanol, 1-Heptyloctyl alcohol | [2][5] |
| InChI | InChI=1S/C15H32O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 | [2][5] |
| InChIKey | AXCJQGZCVXCVAG-UHFFFAOYSA-N | [2][5] |
| Canonical SMILES | CCCCCCCC(CCCCCCC)O | [2][6] |
Physical and Chemical Properties
Pentadecan-8-ol is typically a white, waxy solid at room temperature.[5] It is insoluble in water but demonstrates solubility in organic solvents such as ethanol and ether.[5] A summary of its key physical and chemical properties is presented below.
| Property | Value | Unit | Source(s) |
| Appearance | White, waxy solid | - | [5] |
| Boiling Point | 290.2 (at 760 mmHg) | °C | [4] |
| Melting Point (Calculated) | 31.48 | °C | [3] |
| Density | 0.833 | g/cm³ | [4] |
| Flash Point | 114.7 | °C | [4] |
| Vapor Pressure | 0.000229 (at 25 °C) | mmHg | [4] |
| Refractive Index | 1.445 | - | [4] |
| logP (Octanol/Water Coeff.) | 5.068 | - | [3][4] |
| pKa (Predicted) | 15.36 ± 0.20 | - | [7] |
Computed and Spectroscopic Data
Computational models provide additional insights into the molecule's characteristics. Spectroscopic data is vital for structural confirmation and purity assessment.
| Computed Property | Value | Unit | Source(s) |
| Exact Mass | 228.245315640 | Da | [2] |
| Monoisotopic Mass | 228.245315640 | Da | [2] |
| Topological Polar Surface Area | 20.2 | Ų | [2] |
| Hydrogen Bond Donor Count | 1 | - | [2] |
| Hydrogen Bond Acceptor Count | 1 | - | [2] |
| Rotatable Bond Count | 12 | - | [2] |
| Predicted Collision Cross Section | 164.5 ([M+H]⁺) | Ų | [6] |
Biological Activity and Applications
Pentadecan-8-ol's amphiphilic structure allows it to interact with cell membranes, forming the basis of its biological activity and applications.[1]
-
Antimicrobial Properties : Like many fatty alcohols, Pentadecan-8-ol exhibits antimicrobial and antifungal activities, which are attributed to its ability to disrupt the integrity of cellular membranes.[1]
-
Cosmetics and Personal Care : It is utilized as an emollient and skin-conditioning agent in cosmetic formulations, contributing to skin hydration and improving product texture.[1][5]
-
Industrial Precursor : The molecule serves as a precursor for the synthesis of various surfactants and emulsifiers.[1][5]
-
Research Applications : Due to its defined amphiphilic nature, it can be used as a model molecule in research to study the permeability and partitioning of substances across biological membranes.[1] While some studies suggest a potential role in cellular signaling, this area of research is still in its nascent stages.[1]
-
Organic Synthesis : The hydroxyl group provides a reactive site for functionalization, making Pentadecan-8-ol a useful building block for creating more complex molecules such as polymers and lubricants.[1]
Experimental Protocols
Synthesis of Pentadecan-8-ol
Pentadecan-8-ol can be synthesized via several routes, including the direct hydroxylation of pentadecane or the hydroformylation of olefins.[1] A common and reliable laboratory-scale method is the reduction of the corresponding ketone, 8-pentadecanone.
Protocol: Reduction of 8-Pentadecanone using Sodium Borohydride
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-pentadecanone (1 equivalent) in a suitable alcohol solvent, such as methanol or ethanol, under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C using an ice bath.
-
Reduction : Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching : Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) dropwise at 0 °C until the effervescence ceases and the solution becomes acidic.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent, such as diethyl ether or ethyl acetate (3x volumes).
-
Washing : Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Pentadecan-8-ol.
-
Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure Pentadecan-8-ol.
Analytical Characterization
Confirmation of structure and assessment of purity are critical. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.
Protocol: GC-MS Analysis
-
Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the synthesized Pentadecan-8-ol in a volatile organic solvent like hexane or dichloromethane.
-
Derivatization (Optional but Recommended) : To improve volatility and peak shape, convert the hydroxyl group to a trimethylsilyl (TMS) ether. This can be achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes.
-
GC-MS Parameters :
-
GC Column : Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector : Set temperature to 250-280 °C. Inject 1 µL in splitless mode.
-
Carrier Gas : Use Helium at a constant flow of 1.0 mL/min.
-
Oven Program : An example program is: initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min.
-
MS Detector : Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-550.
-
-
Data Analysis : Determine the retention time and analyze the fragmentation pattern from the mass spectrum to confirm the identity. Assess purity by calculating the relative peak area in the total ion chromatogram (TIC).
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of Pentadecan-8-ol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Analysis : Acquire the proton NMR spectrum. The expected signals include:
-
A triplet around δ 0.88 ppm corresponding to the two terminal methyl (-CH₃) groups.
-
A broad multiplet between δ 1.2-1.6 ppm for the methylene (-CH₂) protons of the alkyl chains.
-
A multiplet (septet or similar) around δ 3.6 ppm for the methine proton (-CHOH) attached to the hydroxyl group.
-
A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which is concentration and solvent dependent.
-
-
¹³C NMR Analysis : Acquire the carbon NMR spectrum. The expected signals for the alkane carbons will typically appear in the δ 14-35 ppm range, with the carbon attached to the hydroxyl group (C-8) appearing further downfield, typically in the δ 60-75 ppm range.
Safety and Handling
Pentadecan-8-ol is classified as hazardous to the aquatic environment (long-term hazard, H413).[2][7] Standard laboratory safety precautions should be followed.
-
Handling : Avoid contact with skin and eyes. Use in a well-ventilated area.
-
Personal Protective Equipment (PPE) : Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 8-Pentadecanone | C15H30O | CID 13162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Pentadecanol | C15H32O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. Pentadecane | C15H32 | CID 12391 - PubChem [pubchem.ncbi.nlm.nih.gov]
